![molecular formula C27H32Cl2N2O4 B2496865 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216470-05-1](/img/structure/B2496865.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related arylpiperazine derivatives involves multistep processes starting from basic chemical precursors to achieve the desired compound with specific bioactive properties. Although direct synthesis information for this exact compound is scarce, related processes involve key steps like Claisen Schmidt condensation, cyclization, and Mannich’s reaction, indicating complex synthetic pathways for these compounds (J. Kumar et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds through techniques like time-dependent density functional theory (TDDFT) calculations and X-ray crystallography reveals detailed conformational and electronic properties. For instance, the absolute configuration of similar compounds can be determined, providing insights into their bioactive conformations and potential interactions with biological targets (W. Xu et al., 2016).
Chemical Reactions and Properties
Arylpiperazine derivatives undergo various chemical reactions that modify their chemical properties and bioactivity. For example, O-demethylation, N-dealkylation, and hydroxylation are common metabolic pathways in vivo that can alter the pharmacological effects of these compounds. Such transformations are crucial for understanding the compound's stability, metabolism, and mechanism of action (T. Kawashima et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are vital for the formulation and delivery of pharmaceutical compounds. For example, the crystal structure of related compounds can be characterized by X-ray diffraction, indicating how molecular packing and solid-state form can influence solubility and bioavailability (K. Okamoto et al., 1993).
Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis of novel derivatives incorporating piperazine or similar heterocyclic structures due to their potential biological activities. For instance, novel derivatives involving furan, phenyl, dihydro-1,2-oxazole, and piperazine moieties were synthesized and evaluated for their antidepressant and antianxiety activities, showing significant effects in behavioral tests (J. Kumar et al., 2017). Another study synthesized triazole derivatives with antimicrobial activities, highlighting the versatility of incorporating piperazine structures into compounds targeting various biological functions (H. Bektaş et al., 2007).
Anticancer Activity and Molecular Docking
Research into the anti-bone cancer activity and molecular docking of heterocyclic compounds, including those with piperazine, has provided insights into potential therapeutic applications. A study on a heterocyclic compound involving benzyloxy, piperazinyl, and triazolone structures demonstrated in vitro anticancer activities against human bone cancer cell lines, alongside molecular docking to predict antiviral activity (G. Lv et al., 2019).
Structural Analysis and Drug Design
Structural analysis through techniques like X-ray crystallography and molecular docking has played a crucial role in understanding the bioactivity of compounds. A study on arylpiperazine derivatives, including conformational analysis and TDDFT calculations, provided insights into their binding mechanisms with biological targets, offering a foundation for improved drug design (W. Xu et al., 2016).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.2ClH/c30-24(19-31-25-9-7-23(8-10-25)22-4-2-1-3-5-22)18-29-14-12-28(13-15-29)17-21-6-11-26-27(16-21)33-20-32-26;;/h1-11,16,24,30H,12-15,17-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDVAMIYHBGDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)C5=CC=CC=C5)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

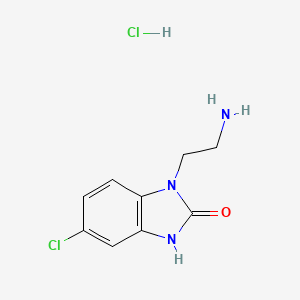
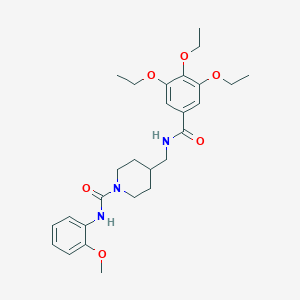
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
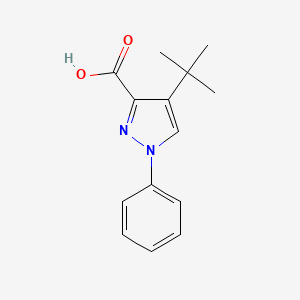
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)
![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
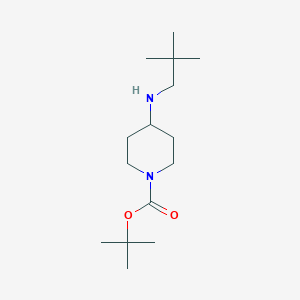
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)
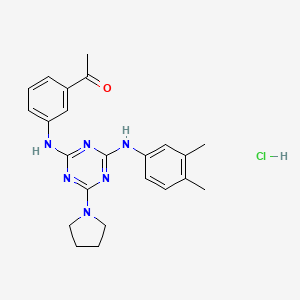
![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)